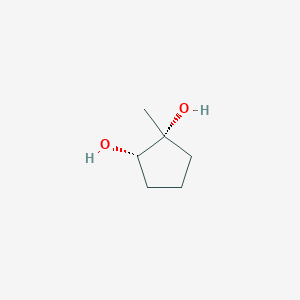
Xphos-PD G2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xphos-PD G2 is a second-generation preformed catalyst developed by Buchwald. It is a bulky monodentate biaryl ligand that undergoes rapid reductive elimination to form a reactive, monoligated palladium (0) species . This compound is widely used in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions: Xphos-PD G2 is synthesized by combining a biarylphosphine ligand with a palladium precursor. The synthesis involves the formation of a palladium complex with the biarylphosphine ligand, followed by purification to obtain the preformed catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Xphos-PD G2 primarily undergoes palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids or boronate esters to form biaryl compounds.
Buchwald-Hartwig Cross Coupling: This reaction involves the coupling of aryl halides with amines to form arylamines.
Common Reagents and Conditions:
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Cross Coupling: Arylamines.
科学的研究の応用
Xphos-PD G2 has a wide range of applications in scientific research, including:
作用機序
Xphos-PD G2 functions by forming a reactive, monoligated palladium (0) species through rapid reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, which typically involves the following steps:
Oxidative Addition: The palladium (0) species reacts with an aryl halide to form a palladium (II) complex.
Transmetalation: The palladium (II) complex reacts with a boronic acid or boronate ester to form a palladium (II) intermediate.
Reductive Elimination: The palladium (II) intermediate undergoes reductive elimination to form the final biaryl product and regenerate the palladium (0) species.
類似化合物との比較
SPhos-PD G2: Another second-generation preformed catalyst with similar applications but different ligand structures.
RuPhos: A bulky monodentate biaryl ligand used in similar cross-coupling reactions.
XPhos-PD G3: A third-generation preformed catalyst with improved reactivity and stability.
Uniqueness: Xphos-PD G2 is unique due to its high reactivity, stability, and ability to form highly stable monoligated palladium (0) species. This makes it particularly effective in facilitating cross-coupling reactions with excellent yields and conversions, even at low catalyst loadings .
特性
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMDSGYOJBEBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethyl)pyridinium-1-yl]trifluoroboronanion](/img/structure/B8265001.png)

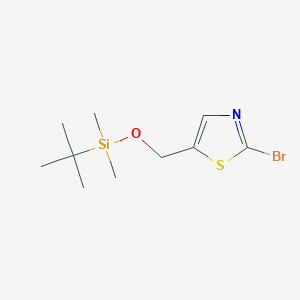

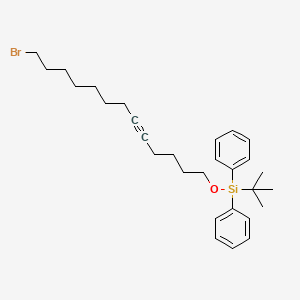
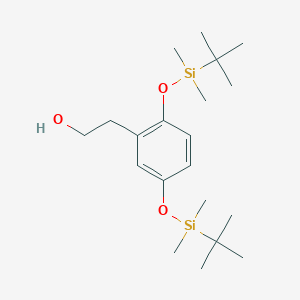
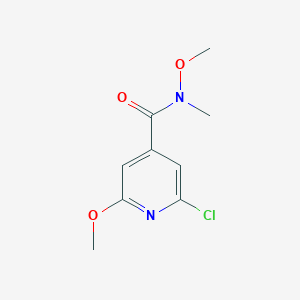
![2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8265052.png)


![(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8265079.png)

